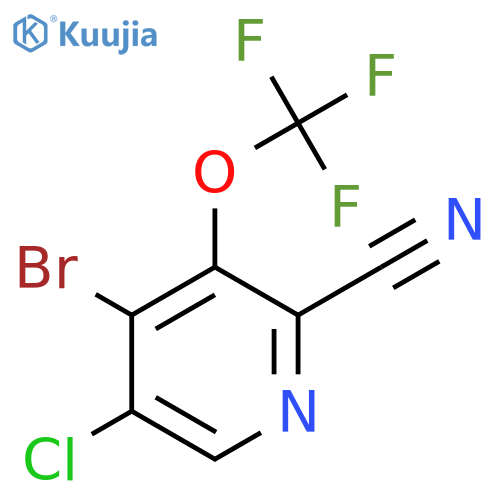Cas no 1806002-42-5 (4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)

1806002-42-5 structure
商品名:4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine
CAS番号:1806002-42-5
MF:C7HBrClF3N2O
メガワット:301.447849988937
CID:4910451
4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7HBrClF3N2O/c8-5-3(9)2-14-4(1-13)6(5)15-7(10,11)12/h2H
- InChIKey: VCQNDNWQONTXRE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C#N)C=1OC(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 279
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004442-500mg |
4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine |
1806002-42-5 | 97% | 500mg |
$989.80 | 2022-04-01 | |
| Alichem | A026004442-1g |
4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine |
1806002-42-5 | 97% | 1g |
$1,764.00 | 2022-04-01 |
4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1806002-42-5 (4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量